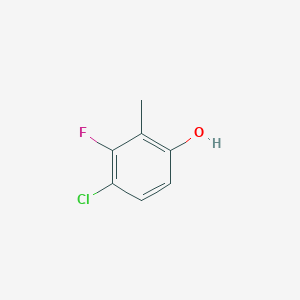

4-Chloro-3-fluoro-2-methylphenol

Description

4-Chloro-3-fluoro-2-methylphenol (molecular formula: C₇H₅ClFO) is a halogenated phenolic compound featuring a hydroxyl group at position 1, a methyl group at position 2, a fluorine atom at position 3, and a chlorine atom at position 4 on the aromatic ring. This unique substitution pattern confers distinct physicochemical properties, including altered electron density, steric effects, and hydrogen-bonding capabilities.

Propriétés

IUPAC Name |

4-chloro-3-fluoro-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZGBEKJQCZDTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-2-methylphenol typically involves the chlorination and fluorination of 2-methylphenol (o-cresol). The process can be carried out using various reagents and catalysts to achieve the desired substitution pattern on the benzene ring. Common methods include:

Chlorination: Using chlorine gas or sodium hypochlorite in the presence of a catalyst such as iron(III) chloride.

Fluorination: Employing fluorinating agents like hydrogen fluoride or elemental fluorine under controlled conditions

Industrial Production Methods: Industrial production of 4-Chloro-3-fluoro-2-methylphenol may involve large-scale chlorination and fluorination processes, often conducted in specialized reactors to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-3-fluoro-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the halogen atoms or modify the hydroxyl group.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Applications De Recherche Scientifique

4-Chloro-3-fluoro-2-methylphenol has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Chloro-3-fluoro-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, such as oxidation and substitution, which can modify its structure and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The reactivity and biological activity of 4-Chloro-3-fluoro-2-methylphenol are influenced by its substitution pattern. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparisons

Key Findings:

Steric Influence: The methyl group at position 2 introduces steric hindrance, which may reduce accessibility to biological targets compared to smaller substituents (e.g., 4-Chloro-3-fluorophenol) .

Biological Activity: Compounds with dual halogenation (Cl and F) often exhibit improved antimicrobial properties. For example, 4-Chloro-3-fluorophenol shows moderate antibacterial activity, suggesting the target compound could share similar traits .

Research Findings and Implications

- Synthetic Challenges : The introduction of three substituents (CH₃, F, Cl) requires precise regioselective methods, such as directed ortho-metalation or Friedel-Crafts alkylation, to avoid byproducts .

- Bacterial Resistance: Fluorinated phenols like 4-Chloro-3-fluorophenol are less prone to enzymatic degradation compared to non-fluorinated analogs, a trait likely shared by the target compound .

- Agrochemical Potential: Structural analogs with trifluoromethyl groups (e.g., 4-Chloro-2-(difluoromethyl)-3-fluorophenol) demonstrate herbicidal activity, suggesting the target compound could be optimized for similar applications .

Limitations and Contradictions

- Data Gaps: Direct studies on 4-Chloro-3-fluoro-2-methylphenol are sparse, requiring extrapolation from simpler analogs.

- Contradictory Reactivity : While fluorine generally deactivates aromatic rings, the methyl group at position 2 may counteract this effect, leading to unpredictable regioselectivity in reactions .

Activité Biologique

4-Chloro-3-fluoro-2-methylphenol (CFMP) is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of the biological activity of CFMP, supported by data tables, case studies, and detailed research findings.

Chemical Structure:

- Molecular Formula: C7H6ClF O

- Molecular Weight: 162.57 g/mol

- CAS Number: 1804404-46-3

Antimicrobial Activity

Research indicates that CFMP exhibits significant antimicrobial properties against various pathogens. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies

The antimicrobial effectiveness of CFMP can be quantified using the Minimum Inhibitory Concentration (MIC). The following table summarizes the MIC values against selected bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 31.25 - 125 |

| Pseudomonas aeruginosa | Not effective |

These results demonstrate that CFMP is particularly effective against Staphylococcus aureus and Enterococcus faecalis, with bactericidal activity noted at lower concentrations compared to traditional antibiotics like ciprofloxacin .

The mechanism through which CFMP exerts its antimicrobial effects appears to involve the inhibition of critical cellular processes:

- Protein Synthesis Inhibition: CFMP disrupts protein synthesis pathways, leading to bacterial cell death.

- Nucleic Acid Synthesis Inhibition: The compound also affects nucleic acid production, further impairing bacterial growth.

- Biofilm Formation Inhibition: CFMP has shown moderate to good activity against biofilm-forming bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Biofilm Inhibitory Concentration (MBIC) ranging from 62.216 to 124.432 μg/mL .

Case Studies

-

Study on Antimicrobial Efficacy:

A recent study evaluated the efficacy of CFMP against clinical isolates of MRSA and found that it significantly reduced biofilm formation by up to 90.41% in certain conditions. The study compared CFMP's performance against established antibiotics, highlighting its potential as a novel antimicrobial agent . -

Comparative Analysis:

Another research effort compared CFMP with other halogenated phenols, concluding that CFMP exhibited superior activity against Enterococcus faecalis and Staphylococcus aureus when assessed for biofilm inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.